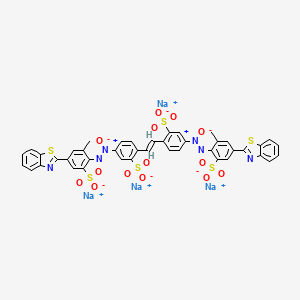
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(6-methyl-2-benzothiazolyl)sulfophenyl)azoxy)-, tetrasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(6-methyl-2-benzothiazolyl)sulfophenyl)azoxy)-, tetrasodium salt is a complex organic compound with the molecular formula C₄₂H₂₆N₆Na₄O₁₄S₆ . This compound is known for its use in various industrial applications, particularly in the production of dyes and pigments.
Vorbereitungsmethoden
The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(6-methyl-2-benzothiazolyl)sulfophenyl)azoxy)-, tetrasodium salt involves multiple stepsThe final step involves the addition of sodium ions to form the tetrasodium salt . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(6-methyl-2-benzothiazolyl)sulfophenyl)azoxy)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(6-methyl-2-benzothiazolyl)sulfophenyl)azoxy)-, tetrasodium salt has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the production of dyes, pigments, and other colorants.
Wirkmechanismus
The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(6-methyl-2-benzothiazolyl)sulfophenyl)azoxy)-, tetrasodium salt involves its interaction with various molecular targets. The compound’s sulfonic acid groups can form strong ionic interactions with proteins and other biomolecules, affecting their function. The azoxy and benzothiazolyl groups can participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(6-methyl-2-benzothiazolyl)sulfophenyl)azoxy)-, tetrasodium salt is unique due to its combination of sulfonic acid, azoxy, and benzothiazolyl groups. Similar compounds include:
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different substituents.
Azoxy compounds: Molecules containing the azoxy functional group but lacking the benzothiazolyl moiety.
Benzothiazolyl compounds: Compounds with the benzothiazolyl group but different functional groups attached.
These similar compounds may share some chemical properties but differ in their specific applications and reactivity.
Eigenschaften
CAS-Nummer |
63346-49-6 |
|---|---|
Molekularformel |
C42H26N6Na4O14S6 |
Molekulargewicht |
1123.0 g/mol |
IUPAC-Name |
tetrasodium;5-(1,3-benzothiazol-2-yl)-2-[[[4-[(E)-2-[4-[[4-(1,3-benzothiazol-2-yl)-2-methyl-6-sulfonatophenyl]imino-oxidoazaniumyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]-oxidoazaniumylidene]amino]-3-methylbenzenesulfonate |
InChI |
InChI=1S/C42H30N6O14S6.4Na/c1-23-17-27(41-43-31-7-3-5-9-33(31)63-41)19-37(67(57,58)59)39(23)45-47(49)29-15-13-25(35(21-29)65(51,52)53)11-12-26-14-16-30(22-36(26)66(54,55)56)48(50)46-40-24(2)18-28(20-38(40)68(60,61)62)42-44-32-8-4-6-10-34(32)64-42;;;;/h3-22H,1-2H3,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4/b12-11+,47-45?,48-46?;;;; |
InChI-Schlüssel |
FXHKTENYHCOKAE-FYMABUFDSA-J |
Isomerische SMILES |
CC1=CC(=CC(=C1N=[N+](C2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=NC4=C(C=C(C=C4C)C5=NC6=CC=CC=C6S5)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])C7=NC8=CC=CC=C8S7.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC1=CC(=CC(=C1N=[N+](C2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=NC4=C(C=C(C=C4C)C5=NC6=CC=CC=C6S5)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])C7=NC8=CC=CC=C8S7.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















